molecular formula C19H21N5O3 B2926740 1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396865-01-2

1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No.: B2926740
CAS No.: 1396865-01-2
M. Wt: 367.409
InChI Key: RZZYPYGONOKOON-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a complex organic compound characterized by its intricate molecular structure. This compound features a furan ring, a pyridine ring, and a cyclohexyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and pyridine rings. One common approach is to first synthesize the furan-2-ylmethyl moiety, followed by the introduction of the pyridin-4-yl group through a series of substitution reactions. The cyclohexyl group is then added, often through a cycloaddition reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized furan derivatives, reduced pyridine derivatives, and substituted cyclohexyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The furan and pyridine rings can bind to enzymes and receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Furan-2-ylmethyl derivatives: Similar compounds include 1-(furan-2-ylmethyl)pyrrole and 1-(furan-2-ylmethyl)ethanamine.

  • Pyridin-4-yl derivatives: Compounds like 4-pyridinylmethanol and 4-pyridinylamine share structural similarities.

  • Cyclohexyl derivatives: Cyclohexylamine and cyclohexylcarboxylic acid are structurally related.

Uniqueness: 1-(Furan-2-ylmethyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-18(21-13-15-5-4-12-26-15)23-19(8-2-1-3-9-19)17-22-16(24-27-17)14-6-10-20-11-7-14/h4-7,10-12H,1-3,8-9,13H2,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZYPYGONOKOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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